6-Chloroquinoline-3-carboxylic acid

Description

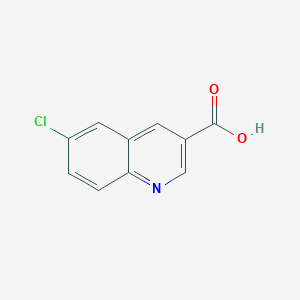

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQIRJWFRMCAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557846 | |

| Record name | 6-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118791-14-3 | |

| Record name | 6-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118791-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloroquinoline-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 6-Chloroquinoline-3-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. The following sections provide an in-depth analysis of its core physical and chemical properties, supported by established experimental protocols and safety guidelines, to ensure its effective and safe utilization in a laboratory setting.

Introduction and Strategic Importance

This compound is a halogenated heterocyclic compound. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The presence of the chlorine atom and the carboxylic acid group at specific positions on the quinoline ring makes this molecule a versatile building block for synthesizing more complex chemical entities. Understanding its fundamental physical properties is a critical first step in its application, influencing everything from reaction setup and solvent selection to purification strategies and formulation.

This document moves beyond a simple data sheet, offering practical, field-tested methodologies and the scientific rationale behind them. The aim is to equip the researcher with not just the "what," but the "how" and "why" of handling and characterizing this important chemical intermediate.

Molecular Identity and Physicochemical Characteristics

A precise understanding of the molecule's identity and its fundamental physical constants is paramount for any experimental design.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.[1][][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 118791-14-3 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| InChI | 1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) |

| InChIKey | UYQIRJWFRMCAID-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O |

Molecular Structure

The structural arrangement of atoms dictates the compound's reactivity and physical behavior.

Caption: Molecular Structure of this compound.

Core Physical Properties

The table below summarizes key physical properties, which are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Solid, powder to lump form. | [4] |

| Melting Point | 228 °C | [5] |

| Boiling Point | 382.12 °C at 760 mmHg (Predicted) | [] |

| Density | 1.47 g/cm³ (Predicted) | [] |

| Solubility | Insoluble in water. | [4] |

| Storage Temperature | Room temperature. | [6] |

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structural integrity and purity of the compound. While raw spectral data is not provided here, several suppliers indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra, which are fundamental for quality control.[1][7]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton and the specific positions of substituents. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of carbon signals, provide a definitive fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include those for the carboxylic acid O-H and C=O stretches, C-Cl bond, and the aromatic C=C and C-N bonds of the quinoline ring.

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, the following standardized protocols are recommended for in-house verification. These protocols are designed to be self-validating and reflect best practices in a research environment.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses the digital capillary method for its precision and small sample requirement.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to approximately 20°C below the expected melting point (target ~208°C).

-

Ramped Heating: Decrease the heating rate to 1-2°C per minute. This slow ramp is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range of <2°C.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility across a range of solvents is essential for selecting appropriate media for chemical reactions, purification (recrystallization), and analytical techniques like HPLC. This protocol establishes a qualitative profile.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO), to cover a range of polarities.

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Room Temperature Test: Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution against a dark background. Classify as "soluble," "partially soluble," or "insoluble."

-

Elevated Temperature Test: For samples that are not fully soluble at room temperature, gently heat the vial in a water bath to 50-60°C while stirring. Observe any changes in solubility.

-

Documentation: Record the solubility behavior at both temperatures for each solvent. The known insolubility in water and expected solubility in polar aprotic solvents like DMSO will be confirmed here.

Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][8]:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and PPE

Given the hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory[8][9]:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is room temperature.[6]

-

Stability: The product is stable under normal storage and handling conditions.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its solid form, high melting point, and predictable solubility profile make it a manageable compound in a research setting. The experimental protocols outlined in this guide provide a robust framework for verifying its quality and ensuring consistent results in downstream applications. By integrating this technical data with the mandatory safety and handling procedures, researchers can confidently and safely leverage this molecule in their synthetic and drug discovery endeavors.

References

- This compound | C10H6ClNO2 | CID 14241492.

- This compound CAS 118791-14-3. BIOSYNCE. [Link]

- This compound. Amerigo Scientific. [Link]

- 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158.

Sources

- 1. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. This compound | 118791-14-3 [sigmaaldrich.com]

- 7. This compound(118791-14-3) 1H NMR [m.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aksci.com [aksci.com]

Synthesis of 6-Chloroquinoline-3-carboxylic Acid from Acetanilide Precursors

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for producing 6-chloroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry, starting from readily available acetanilide precursors. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the Vilsmeier-Haack reaction, a direct and efficient route for the cyclization of acetanilides into functionalized quinolines. A comparative analysis with the classic Gould-Jacobs reaction is also presented to offer a broader strategic perspective. This guide emphasizes the causality behind experimental choices, mechanistic underpinnings, and process validation to ensure scientific integrity and reproducibility.

Strategic Overview and Retrosynthetic Analysis

The quinoline core is a privileged structure in pharmacology, with quinoline-3-carboxylic acids forming the backbone of numerous antibacterial agents.[1][2] The synthesis of a specifically substituted analog like this compound requires a robust and regioselective strategy. Acetanilides, which are easily prepared and handled acetyl-protected anilines, serve as excellent starting materials.

A logical retrosynthetic approach to the target molecule reveals two primary disconnections corresponding to established named reactions. The C2-N1 and C3-C4 bonds can be formed in a single cyclization step from an N-arylacetamide (acetanilide). The carboxylic acid at the C3 position can be derived from the oxidation of a formyl group, which itself can be installed during the cyclization.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies the Vilsmeier-Haack reaction as a highly efficient strategy, converting an N-arylacetamide directly into a 2-chloro-3-formylquinoline intermediate. This is the primary route detailed in this guide.

The Vilsmeier-Haack Route: A Direct and Efficient Synthesis

The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation. It utilizes a pre-formed electrophilic iminium salt (the Vilsmeier reagent) to effect a cyclization of an activated aromatic ring, such as that in an acetanilide, to form the quinoline heterocycle.[3] This one-pot reaction installs both the C2-chloro substituent and the C3-formyl group, which is a direct precursor to the desired carboxylic acid.

Principle and Mechanism

The reaction proceeds through a well-established multi-step mechanism. The causality behind its success lies in the in-situ generation of a potent, yet selective, electrophile that orchestrates the entire ring-forming cascade.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly reactive chloromethyliminium salt, commonly known as the Vilsmeier reagent.[4][5]

-

Electrophilic Attack: The π-system of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key bond-forming event. The reaction is regioselective, with the attack typically occurring at the position para to the activating acetamido group.

-

Intramolecular Cyclization: The nitrogen of the acetamido group then acts as an intramolecular nucleophile, attacking the newly formed iminium carbon to close the ring.

-

Dehydration and Aromatization: A final sequence of eliminations, driven by the formation of a stable aromatic system, results in the 2-chloro-3-formylquinoline product.[6]

Caption: Overall workflow of the Vilsmeier-Haack quinoline synthesis.

Synthesis of the Precursor: N-(4-chlorophenyl)acetamide

The starting material, 4-chloroacetanilide, is either commercially available or can be synthesized with high purity via a straightforward acylation.[7]

Protocol 1: Synthesis of N-(4-chlorophenyl)acetamide

-

In a fume hood, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq) dropwise while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 1 hour to ensure the reaction goes to completion.[8][9]

-

Cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring.

-

The white crystalline product, N-(4-chlorophenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Experimental Protocol: Vilsmeier-Haack Cyclization

This core protocol requires careful control of temperature during the reagent addition phase. The reaction's success hinges on the formation of the Vilsmeier reagent before heating to drive the cyclization.

Protocol 2: Synthesis of 2,6-Dichloro-3-formylquinoline

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N-(4-chlorophenyl)acetamide (1.0 eq) to anhydrous N,N-dimethylformamide (DMF, ~5-10 volumes).

-

Cool the mixture to 0-5°C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, ~4-5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[8]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[9]

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

The crude product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2,6-dichloro-3-formylquinoline.

Oxidation to this compound

The final step is the oxidation of the aldehyde at the C3 position to the target carboxylic acid. Several methods are effective; the Pinnick oxidation is a mild and high-yielding choice that avoids over-oxidation of other sensitive functional groups. Alternatively, the Cannizzaro reaction, which involves disproportionation of the aldehyde in strong base, can yield both the desired carboxylic acid and the corresponding alcohol.[10]

Protocol 3: Pinnick Oxidation of 2,6-Dichloro-3-formylquinoline

-

Dissolve the 2,6-dichloro-3-formylquinoline (1.0 eq) in a suitable solvent like tert-butanol or THF.

-

Add a phosphate buffer solution (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

-

Add 2-methyl-2-butene (~4-5 eq) to act as a chlorine scavenger.

-

To this stirred solution, add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a solution of sodium sulfite.

-

Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Data Summary for the Vilsmeier-Haack Route

| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield | Reference |

| 1 | Acylation | 4-Chloroaniline, Acetic Anhydride | 80-90°C, 1h | >90% | [9] |

| 2 | Vilsmeier Cyclization | 4-Chloroacetanilide, POCl₃, DMF | 80-90°C, 4-6h | 60-80% | [8] |

| 3 | Oxidation | 2,6-Dichloro-3-formylquinoline, NaClO₂ | Room Temp, 2-4h | >85% | (Standard Method) |

The Gould-Jacobs Reaction: A Classic Alternative

For context and completeness, it is valuable to understand the Gould-Jacobs reaction, a cornerstone of quinoline synthesis.[11][12] While less direct for this specific target from an acetanilide, it is a powerful method starting from the corresponding aniline. The process involves condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[13][14]

Workflow and Mechanism

The application of this method would first require the hydrolysis of 4-chloroacetanilide back to 4-chloroaniline. The subsequent steps are:

-

Condensation: 4-chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: The resulting anilidomethylenemalonate intermediate is heated to high temperatures (>250°C), often in a high-boiling solvent like diphenyl ether, to induce a 6-electron electrocyclization.[13]

-

Ester Hydrolysis: The resulting ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed, typically under basic conditions (e.g., NaOH), to the corresponding carboxylic acid.[15]

-

Chlorination: The final product from this sequence is a 4-oxo-quinoline (a quinolone). To arrive at the target, a separate chlorination step (e.g., using POCl₃) would be required to convert the 4-oxo group to a 4-chloro group and the 2-position would need to be addressed, making this route significantly more convoluted for the desired product.

Sources

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. iipseries.org [iipseries.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Chloroquinoline-3-carboxylic Acid and its Derivatives

Introduction: The Quinoline Scaffold - A Foundation for Diverse Biological Activity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potential applications in neuroprotection, cancer, and infectious diseases. This technical guide will provide an in-depth exploration of the mechanistic underpinnings of this class of molecules, with a specific focus on the representative, yet under-characterized compound, 6-Chloroquinoline-3-carboxylic acid. While direct biological data on this compound is sparse in publicly available literature, where it is often cited as a key synthetic intermediate, its structural features strongly suggest a likely mechanism of action shared with its more complex derivatives.[1][2] This guide will, therefore, synthesize the current understanding of the broader class to illuminate the probable therapeutic pathways of this core molecule. We will delve into the primary hypothesized target, Kynurenine 3-monooxygenase (KMO), and explore other potential enzymatic interactions that contribute to the therapeutic profile of quinoline-3-carboxylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical space.

The Kynurenine Pathway: A Critical Hub for Neurological Homeostasis and a Prime Target for Quinoline-3-Carboxylic Acids

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals.[3] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites, and its dysregulation has been implicated in a host of neurodegenerative disorders, including Alzheimer's and Huntington's diseases.[4][5] A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[5] The inhibition of KMO has become a significant therapeutic strategy, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid, while simultaneously reducing the levels of neurotoxic downstream products like quinolinic acid, an NMDA receptor agonist.[3][5]

The structural motif of a carboxylic acid appended to a heterocyclic ring, as seen in this compound, is a common feature among KMO inhibitors. It is hypothesized that the carboxylic acid moiety plays a crucial role in binding to the active site of the enzyme.

Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition

Sources

- 1. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 2. biosynce.com [biosynce.com]

- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]

- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are KMO inhibitors and how do they work? [synapse.patsnap.com]

A Comprehensive Spectroscopic Guide to 6-Chloroquinoline-3-carboxylic acid for Researchers

Introduction: The Structural Significance of a Versatile Quinoline

6-Chloroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. As a substituted quinoline, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials. The precise arrangement of its chloro, carboxyl, and quinoline ring functionalities dictates its chemical reactivity and potential biological activity.

This guide provides an in-depth technical overview of the core spectroscopic techniques used to unequivocally identify and characterize this compound. For drug development professionals and researchers, robust and reliable analytical data is the bedrock of scientific integrity. The following sections detail the principles, field-tested experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, ensuring a comprehensive "spectroscopic fingerprint" of the molecule.

***Figure 1:** Chemical structure of this compound.*

***Figure 1:** Chemical structure of this compound.*

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.

Principle & Application: The introduction of a chlorine atom at the C6 position and a carboxylic acid at the C3 position on the quinoline ring induces notable shifts in the resonance of the aromatic protons.[1] Analyzing these chemical shifts and their coupling patterns allows for the unambiguous assignment of each proton on the quinoline core. The acidic proton of the carboxylic acid is also a key diagnostic signal, typically appearing at a very high chemical shift (downfield).[2][3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[1][4][5]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.[1][5] DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize polar compounds and often allows for the observation of the exchangeable carboxylic acid proton.[5]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[1] If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette when transferring to the NMR tube.[5]

-

Spectrometer Setup: The data presented here are typically acquired on a 400 MHz or higher field NMR spectrometer.[1] Before acquisition, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized (shimming) to ensure sharp, symmetrical peaks.[4]

-

Acquisition: A standard single-pulse experiment is used. For a typical sample concentration, 16 to 64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.[4]

Data Interpretation & Analysis:

The aromatic region of the spectrum is expected to show a set of distinct signals corresponding to the five protons on the quinoline ring system. The carboxylic acid proton typically appears as a broad singlet at a chemical shift greater than 12 ppm.[2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.3 | Singlet (s) |

| H-4 | ~8.9 | Singlet (s) |

| H-5 | ~8.2 | Doublet (d) |

| H-7 | ~7.9 | Doublet of doublets (dd) |

| H-8 | ~8.1 | Doublet (d) |

| -COOH | >12 | Broad Singlet (br s) |

Note: These are predicted values. Actual chemical shifts can vary depending on solvent, concentration, and temperature.[5][6]

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule.

Principle & Application: Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of their chemical environment (e.g., aromatic, carbonyl). Carboxyl carbons are particularly diagnostic, absorbing in a characteristic downfield region.[2][3]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Accurately weigh 20-50 mg of the compound and dissolve it in ~0.6-0.7 mL of DMSO-d₆.[5]

-

Spectrometer Setup: The experiment is performed on the same spectrometer as the ¹H NMR.

-

Acquisition: A proton-decoupled pulse sequence is standardly employed to simplify the spectrum (each unique carbon appears as a singlet) and enhance the signal-to-noise ratio.[1] A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally necessary compared to ¹H NMR.[1]

Data Interpretation & Analysis:

The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~166 |

| C2 | ~152 |

| C3 | ~125 |

| C4 | ~139 |

| C4a | ~129 |

| C5 | ~131 |

| C6 | ~132 |

| C7 | ~130 |

| C8 | ~128 |

| C8a | ~147 |

Note: These are predicted values and can vary. The assignments are based on general principles for substituted quinolines.[7][8]

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound.

Principle & Application: For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized with minimal fragmentation, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The resulting mass spectrum will show a prominent peak corresponding to the molecular ion, confirming the compound's molecular formula (C₁₀H₆ClNO₂). The presence of a chlorine atom is often indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Solubilization: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]

-

Acidification/Basification: For ESI, the sample must be in solution.[10] To promote the formation of the desired ion, a small amount of an acid (like formic acid for positive ion mode, [M+H]⁺) or a base (like ammonium hydroxide for negative ion mode, [M-H]⁻) can be added.[9][11] Given the acidic nature of the analyte, negative ion mode is often very effective.

-

-

Instrument Setup: The sample solution is introduced into the ESI source of the mass spectrometer, often via direct infusion using a syringe pump.

-

Acquisition Parameters (Negative Ion Mode):

Data Interpretation & Analysis:

-

Molecular Formula: C₁₀H₆ClNO₂

-

Molecular Weight: 207.61 g/mol [12]

-

Expected Ion (ESI-): The primary ion observed will be the deprotonated molecule, [M-H]⁻.

-

Expected m/z: 206.00

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl at m/z ~206.00 and another, approximately one-third the intensity, for the molecule containing ³⁷Cl at m/z ~208.00. This pattern is a definitive indicator of the presence of a single chlorine atom.

Workflow for Mass Spectrometry Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. massspec.unm.edu [massspec.unm.edu]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. lcms.cz [lcms.cz]

- 12. This compound | C10H6ClNO2 | CID 14241492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of quinoline carboxylic acids

An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a vast array of therapeutic agents.[1] From the earliest anti-gout medications to a pivotal class of antibiotics and antimalarials, the journey of these compounds is a compelling narrative of serendipity, systematic investigation, and the evolution of drug design. First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological exploration.[1] This guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent agents in treating diseases, serving as a vital resource for professionals in drug discovery and development.[1]

Early Discoveries and Foundational Syntheses

The story of quinoline begins not in a pharmacy, but in the industrial byproducts of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[2] However, it was the ability to synthesize this heterocyclic system and its derivatives in a controlled manner that unlocked its true potential in medicinal chemistry. Several classical named reactions were fundamental to accessing the quinoline carboxylic acid scaffold.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][3] This method has been a mainstay for generating diverse analogs.[1]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen) via Pfitzinger Reaction

This protocol is adapted from a representative Pfitzinger synthesis.[4]

1. Reaction Setup:

-

Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).

-

In a separate flask, dissolve an equimolar amount of acetophenone (the carbonyl compound) in ethanol.

2. Condensation:

-

Slowly add the acetophenone solution to the isatin solution.

-

Heat the resulting mixture to reflux at approximately 85°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Isolation:

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water.

-

Carefully acidify the solution with 3 M hydrochloric acid (HCl) to a pH of 5-6. This will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction offers an alternative three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2]

Experimental Protocol: Synthesis of Cinchophen via Doebner Reaction

This is a general procedure for the Doebner synthesis of Cinchophen.

1. Reaction Mixture:

-

Combine equimolar amounts of aniline, benzaldehyde, and pyruvic acid in absolute ethanol.

2. Reaction Conditions:

-

Heat the mixture to reflux. The reaction time will vary depending on the specific substrates and can be monitored by TLC.

3. Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolones.[5][6] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[6][7] This reaction was instrumental in the synthesis of many quinolone antibiotics.[6]

Experimental Protocol: General Gould-Jacobs Synthesis of a 4-Quinolone Core

This protocol describes a modern adaptation of the Gould-Jacobs reaction.[8]

1. Condensation Step:

-

Combine an aniline derivative (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1 equivalent).

-

This condensation can be carried out under two conditions:

-

The intermediate, a diethyl anilinomethylene malonate, is formed.

2. Cyclization Step:

-

The intermediate from the previous step is subjected to thermal cyclization. While traditionally done at very high temperatures in solvents like diphenyl ether, a milder alternative is the use of Eaton's reagent (a 1:10 w/w mixture of phosphorus pentoxide in methanesulfonic acid).[8]

-

Heat the intermediate in Eaton's reagent at 80-100°C for 2 hours.[8]

3. Work-up and Isolation:

-

After cyclization, carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

The 4-quinolone product will precipitate and can be collected by filtration.

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

The First Therapeutic Quinoline Carboxylic Acid: Cinchophen

One of the earliest quinoline carboxylic acid derivatives to be used therapeutically was Cinchophen (2-phenylquinoline-4-carboxylic acid). First produced in 1887, it was commercially introduced in 1908 as Atophan for the treatment of gout.[9][10] Cinchophen was effective at reducing the buildup of uric acid and gained popularity as a treatment for gout and arthritis.[9][10] However, by the 1920s, reports of severe liver damage began to emerge, with the first fatality recorded in 1925.[9][10] Due to its significant hepatotoxicity, the use of Cinchophen in humans was discontinued in the 1930s.[10]

The Dawn of the Antibiotic Era: The Serendipitous Discovery of Nalidixic Acid

The story of quinolone antibiotics begins with a serendipitous discovery in the 1960s during the synthesis of the antimalarial drug chloroquine.[11][12] Chloroquine, a 4-aminoquinoline, had been synthesized in 1934 and became a crucial antimalarial drug after World War II.[13][14][15] In 1962, while working on chloroquine analogs, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid.[16] This compound showed antibacterial activity, and subsequent modifications led to the synthesis of nalidixic acid.[16]

Although technically a naphthyridine and not a quinolone, nalidixic acid is considered the first quinolone drug and the predecessor of all subsequent quinolone antibiotics.[11] It was introduced clinically in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[12][17][18] This accidental discovery marked a pivotal moment, opening a new chapter for quinoline carboxylic acids as antibacterial agents.[19]

Caption: A timeline of key discoveries in the history of quinoline carboxylic acids.

The Evolution of Quinolone Antibiotics: The Introduction of the Fluoroquinolones

Nalidixic acid and other first-generation quinolones had a limited spectrum of activity, primarily against Gram-negative bacteria, and were mainly used for urinary tract infections.[20] The major breakthrough came in the 1970s and 1980s with the discovery that the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically increased the potency and broadened the antibacterial spectrum.[21][22] This led to the development of the fluoroquinolones, which revolutionized the treatment of a wide range of bacterial infections.[20][23]

Generations of Quinolones

The development of quinolones is often categorized into generations based on their antibacterial spectrum.[11]

| Generation | Key Compounds | Spectrum of Activity | Clinical Applications |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Narrow spectrum, primarily against Gram-negative enteric bacilli.[11][20] | Primarily uncomplicated urinary tract infections.[20][24] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen coverage.[25][26] | Wide range of infections including respiratory, urinary tract, skin, and bone infections.[27] |

| Third | Levofloxacin, Sparfloxacin | Further improved activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[20][27] | Community-acquired respiratory infections. |

| Fourth | Moxifloxacin, Gemifloxacin | Broad-spectrum activity, including Gram-positive, Gram-negative, and anaerobic bacteria.[25][27] | Wide variety of infections, with enhanced activity against anaerobes. |

Mechanism of Action of Quinolone Antibiotics

Quinolones are bactericidal drugs that interfere with bacterial DNA replication.[11][28] Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[24][29][30]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication and transcription.[24][30]

-

Topoisomerase IV: This enzyme's main role is in the decatenation, or separation, of newly replicated daughter chromosomes.[27][30]

Quinolones act by binding to the complex formed between these enzymes and the bacterial DNA. This creates a stable ternary complex that traps the enzymes in a state where they have cleaved the DNA but are unable to re-ligate it.[30] This leads to the accumulation of double-strand DNA breaks, which arrests DNA replication and ultimately triggers cell death.[11][29] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones against bacteria.[11]

Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.

Conclusion

The history of quinoline carboxylic acids is a testament to the dynamic nature of drug discovery. From an industrial byproduct to a controversial anti-gout medication, and finally to a cornerstone of antibacterial therapy, the journey of this chemical scaffold highlights the interplay of serendipity, rational design, and continuous optimization. The evolution from nalidixic acid to the modern broad-spectrum fluoroquinolones demonstrates how a deep understanding of structure-activity relationships can transform a lead compound into a powerful class of therapeutic agents. As antibiotic resistance continues to pose a global threat, the lessons learned from the rich history of quinoline carboxylic acids will undoubtedly continue to inspire the next generation of drug development professionals.

References

- Quinolone antibiotic. (n.d.). In Wikipedia.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]

- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

- Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics.

- Gould–Jacobs reaction. (n.d.). In Wikipedia.

- Sharma, P., & Kumar, V. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4934-4946. [Link]

- Nalidixic acid. (n.d.). In Wikipedia.

- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2019). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 24(21), 3875. [Link]

- Ball, P. (2000). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 46 Suppl T1, 17–24. [Link]

- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.

- Tillotson, G. S. (1996). The fluoroquinolone antibacterials: past, present and future perspectives. International journal of antimicrobial agents, 6(4), 215–225. [Link]

- Infection Update. (2020, December 8). Quinolones: Historical development and use. [Link]

- Kumar, S., & Singh, R. (2019). A review on recent development on fluoroquinolones.

- The history of quinolones. (n.d.). ResearchGate.

- Dziegielewski, M., & Biedrzycka, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5604. [Link]

- Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24. [Link]

- Chloroquine. (n.d.). In Wikipedia.

- Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1175. [Link]

- Cinchophen. (n.d.). In Wikipedia.

- Gould-Jacobs Reaction. (n.d.). Merck Index.

- Cinchophen. (n.d.). In Wikiwand.

- Wiles, J. A., Bradbury, B. J., & Pucci, M. J. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4175–4184. [Link]

- Martínez, R., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20059-20069. [Link]

- The quinolones: Decades of development and use. (n.d.). ResearchGate.

- Nalidixic acid – Knowledge and References. (n.d.). Taylor & Francis Online.

- The history of fluoroquinolones. (n.d.). ResearchGate.

- Synthesis of chloroquine and hydroxychloroquine. (n.d.). ResearchGate.

- National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. In Malaria: Obstacles and Opportunities.

- Zhang, M., & Zhang, Y. (2019). Quinolone antibiotics. RSC Medicinal Chemistry, 10(10), 1751-1767. [Link]

- ISGlobal. (2019, April 23).

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270–9285. [Link]

- Chemchart. (n.d.). Cinchophen (132-60-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- Patel, B. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2125–2146. [Link]

- Wang, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936359. [Link]

- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13025–13034. [Link]

- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13025–13034. [Link]

- Quinoline. (n.d.). In Wikipedia.

- PubChem. (n.d.). Cinchophen.

- CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. Cinchophen - Wikipedia [en.wikipedia.org]

- 10. Cinchophen - Wikipedia [en.wikipedia.org]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 14. Chloroquine - Wikipedia [en.wikipedia.org]

- 15. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 21. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbiologyresearch.org [microbiologyresearch.org]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. scienceprofonline.com [scienceprofonline.com]

- 29. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 6-Chloroquinoline-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its ability to intercalate with DNA and participate in various non-covalent interactions with biological macromolecules, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] Within this versatile chemical family, 6-Chloroquinoline-3-carboxylic acid has emerged as a particularly valuable starting point for the development of potent and selective therapeutic candidates. The presence of the chloro group at the 6-position can significantly influence the molecule's electronic properties and metabolic stability, while the carboxylic acid moiety at the 3-position provides a key handle for chemical modification and potential interaction with biological targets. This technical guide will provide an in-depth exploration of the therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious diseases. We will delve into the synthetic strategies employed to generate novel analogs, present key biological data, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 6-chloroquinoline have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival.[2] Two of the most prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR and the Protein Kinase CK2 pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5][6] Derivatives of this compound, specifically N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have been identified as potent inhibitors of PI3Kα, a key isoform of PI3K.[3][7]

The anticancer activity of these quinolone derivatives is attributed to their ability to bind to the ATP-binding site of the PI3Kα kinase domain.[7] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade. The inhibition of PI3Kα leads to the suppression of Akt and mTOR activity, ultimately resulting in the induction of apoptosis and the inhibition of cancer cell proliferation.[3][5]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by 6-Chloroquinoline Derivatives

Caption: Inhibition of PI3Kα by 6-chloroquinoline derivatives blocks the downstream Akt/mTOR signaling cascade.

Several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 19 | Caco-2 (colorectal adenocarcinoma) | 17.0 | [3][7] |

| HCT-116 (colon carcinoma) | 5.3 | [3][7] | |

| 21 | Caco-2 (colorectal adenocarcinoma) | 18.9 | [3][7] |

| HCT-116 (colon carcinoma) | 4.9 | [3][7] | |

| 18 | Caco-2 (colorectal adenocarcinoma) | 50.9 | [3][7] |

| HCT-116 (colon carcinoma) | 3.3 | [3][7] | |

| 16 | Caco-2 (colorectal adenocarcinoma) | 37.4 | [3][7] |

| HCT-116 (colon carcinoma) | 8.9 | [3][7] |

Inhibition of Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in a wide range of human cancers.[1][8] CK2 plays a crucial role in promoting cell growth, proliferation, and survival, and it is a potent suppressor of apoptosis.[1][9] The dysregulation of CK2 activity is associated with poor prognosis in several cancer types, making it an attractive target for cancer therapy.[8] Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[10][11]

These quinoline derivatives act as ATP-competitive inhibitors of CK2, binding to the active site of the kinase and preventing the phosphorylation of its numerous downstream substrates.[10] By inhibiting CK2, these compounds can induce apoptosis and suppress the proliferation of cancer cells.[1] The inhibition of CK2 has been shown to affect multiple signaling pathways that are critical for cancer cell survival, including those involving NF-κB and p53.[9]

Diagram of Protein Kinase CK2 Pro-Survival Signaling and Inhibition

Caption: Inhibition of Protein Kinase CK2 by 3-quinoline carboxylic acid derivatives disrupts pro-survival signaling.

A study on 3-quinoline carboxylic acid derivatives identified several compounds with potent inhibitory activity against protein kinase CK2. The IC50 values for some of the most active derivatives are presented below.

| Derivative Type | Most Active Compounds' IC50 Range (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acids | 0.65 - 18.2 | [10][11] |

| 2-Aminoquinoline-3-carboxylic acids | 0.65 - 18.2 | [10][11] |

Antimicrobial Applications: A Renewed Interest in Quinolines

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and there is renewed interest in exploring their potential to combat resistant pathogens.[12] Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[13][14]

Mechanism of Action: Antimicrobial Effects

The precise mechanisms of action for many novel quinoline-based antimicrobial agents are still under investigation. However, it is believed that they may exert their effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of the cell membrane, and interference with essential metabolic pathways.[9]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Derivative Type | Target Microorganism | MIC Range (µg/mL) | Reference |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | S. pneumoniae | ≤ 0.008 | [9] |

| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra (active state) | 1.9 - 6.9 | [12] |

| Quinolone-rhodanine conjugates | M. tuberculosis H37Ra (dormant state) | 2.2 - 10 | [12] |

Experimental Protocols

Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which have shown promising anticancer activity as PI3Kα inhibitors.[3][7]

Diagram of Synthetic Workflow

Caption: General synthetic workflow for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate (1 equivalent) and the desired substituted aniline (3 equivalents) in tetrahydrofuran (THF).

-

Solvent Addition: Add a few drops of N,N-dimethylformamide (DMF) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration. Wash the solid sequentially with water, methanol, and THF to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain the final N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol provides a general procedure for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.[15]

Diagram of MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include appropriate controls, such as a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer activity through the inhibition of key signaling pathways, including PI3K/Akt/mTOR and Protein Kinase CK2. Furthermore, the antimicrobial potential of these compounds warrants further investigation in the face of rising drug resistance. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on in-depth mechanistic studies to fully elucidate the molecular targets of these compounds and their effects on cellular signaling networks. In vivo studies in relevant animal models are also crucial to evaluate the efficacy and safety of the most promising candidates. The continued exploration of this compound derivatives is a promising avenue for the discovery of next-generation therapies for cancer and infectious diseases.

References

- Akinleye, A., Avvari, P., Firer, M., & Gallastegui, N. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

- Ahmed, K., & Suman, S. (2023). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise. Molecular and Cellular Biochemistry, 478(4), 899–926. [Link]

- Ahmed, K., Gerber, D. A., & Cochet, C. (2004). Protein kinase CK2 as regulator of cell survival: implications for cancer therapy. Current Cancer Drug Targets, 4(1), 77–84. [Link]

- Sabbah, D. A., Al-Qaisi, J., Al-Nabulsi, S., Al-Mamoori, F., Sweidan, K., & Al-Tarawneh, F. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]

- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.

- Ahmad, S., & Ahmad, K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9819. [Link]

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

- Tew, K. D. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814131. [Link]

- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50931. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

- Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125–138. [Link]

- Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610. [Link]

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

- ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

- ResearchGate. (n.d.). Previous methods to prepare tetrazolo[1,5-a]quinolines. [Link]

- Sabbah, D. A., Al-Qaisi, J., Al-Nabulsi, S., Al-Mamoori, F., Sweidan, K., & Al-Tarawneh, F. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]

- Wang, Y., Zhang, Y., Chen, L., Li, J., & Zhang, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249–255. [Link]

- Li, Y., Li, Y., Li, Y., Li, Y., Li, Y., Li, Y., ... & Li, Y. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

- Ahmad, S., & Ahmad, K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9819. [Link]

Sources

- 1. Protein kinase CK2 as regulator of cell survival: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents [mdpi.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloroquinoline-3-carboxylic Acid: A Technical Guide to its Evaluation as a Protein Kinase CK2 Inhibitor

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of 6-chloroquinoline-3-carboxylic acid as a potential inhibitor of protein kinase CK2. We will delve into the scientific rationale for targeting CK2, the mechanism of action of quinoline-based inhibitors, and provide detailed, field-proven protocols for the comprehensive evaluation of this compound, from initial in vitro kinase assays to cellular target engagement and downstream signaling analysis. This document is intended to serve as a practical resource for researchers in the fields of oncology, cell biology, and medicinal chemistry, facilitating the investigation of novel CK2 inhibitors.

Introduction: The Rationale for Targeting Protein Kinase CK2

Protein kinase CK2, formerly known as casein kinase II, is a highly conserved and ubiquitously expressed enzyme that phosphorylates a vast array of substrates, influencing numerous signaling pathways crucial for cellular homeostasis.[1] Structurally, CK2 typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] A key feature of CK2 is its constitutive activity, which is not dependent on upstream signaling events for activation.[3]

This constant activity renders CK2 a critical node in cellular signaling, and its overexpression has been linked to the development and progression of various cancers.[1] CK2 is known to regulate the stability and function of proteins involved in cell cycle control, apoptosis, and DNA damage repair, thereby contributing to the survival and proliferation of malignant cells.[4] Its role in promoting cancer cell survival, often in a manner described as "non-oncogene addiction," provides a strong rationale for the development of selective CK2 inhibitors as therapeutic agents.[4] The unique structural features of the ATP-binding pocket of CK2, which is smaller than that of many other kinases, present an opportunity for the design of highly selective inhibitors.[5]

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities.[6] In the context of kinase inhibition, the quinoline scaffold can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[6] The rigid nature of the quinoline ring system provides a solid anchor for the molecule within the active site, while its multiple positions for substitution allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

The addition of a carboxylic acid moiety at the 3-position of the quinoline ring has been shown to be a key feature for potent CK2 inhibition. This acidic group can form crucial interactions with key residues in the ATP-binding pocket of CK2, such as Lys68 and Asp175, through the formation of hydrogen bonds.[7] Furthermore, the chloro-substitution at the 6-position can contribute to enhanced binding affinity through hydrophobic interactions and potentially improve the compound's metabolic stability.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of quinoline-3-carboxylic acid derivatives.[8]

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Vilsmeier-Haack Reaction: The synthesis commences with the reaction of a substituted acetanilide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction yields the corresponding 2-chloroquinoline-3-carbaldehyde intermediate.[8]

-

Oxidation: The 2-chloroquinoline-3-carbaldehyde is then oxidized to the carboxylic acid. A common method involves the use of silver nitrate in an alkaline medium, such as sodium hydroxide in ethanol.[8]

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for biological evaluation.

Mechanism of Action: An ATP-Competitive Inhibitor of CK2

Based on molecular docking studies of related 3-quinoline carboxylic acid derivatives, this compound is predicted to act as an ATP-competitive inhibitor of protein kinase CK2.[7] This mode of inhibition involves the direct binding of the inhibitor to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.

Key Interactions in the CK2 Active Site

Molecular modeling suggests that the inhibitory activity of this class of compounds is driven by a combination of hydrophobic interactions and hydrogen bonding within the CK2 active site.[7]

-

Hydrophobic Interactions: The quinoline ring system is expected to form hydrophobic contacts with key amino acid residues, including Val66, Ile95, Phe113, Met163, and Ile174.[7]

-